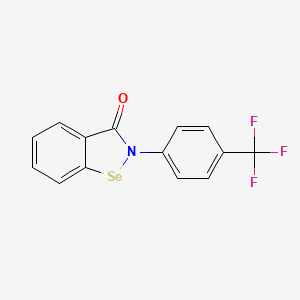

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-

Descripción general

Descripción

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- is a compound belonging to the class of organoselenium compounds. This compound is structurally related to ebselen, a well-known antioxidant and anti-inflammatory agent. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- can be synthesized through a copper-catalyzed reaction involving 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield, depending on the specific reaction conditions . Another approach involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which also produces high yields of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxides.

Reduction: The compound can be reduced to form selenides.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Aplicaciones Científicas De Investigación

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential therapeutic agent for diseases involving oxidative stress and inflammation.

Industry: Used in the development of new materials with enhanced chemical stability and biological activity.

Mecanismo De Acción

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- involves its ability to mimic the activity of glutathione peroxidase, an enzyme that reduces hydrogen peroxide and organic hydroperoxides. This compound interacts with various molecular targets, including reactive oxygen species (ROS) and inflammatory mediators, thereby exerting its antioxidant and anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

Ebselen: A structurally related compound with similar antioxidant and anti-inflammatory properties.

1,2-Benzisothiazol-3(2H)-one: A sulfur analog with different chemical and biological properties.

2-Alkyl-1,2-benzisoselenazol-3(2H)-ones: Compounds with alkyl groups instead of the trifluoromethyl group.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs .

Actividad Biológica

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-, commonly referred to as a derivative of benzisoselenazol, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of organoselenium compounds that exhibit various therapeutic potentials, including antibacterial, anti-inflammatory, and anticancer properties.

- Chemical Formula : C14H8F3NOSe

- Molecular Weight : 342.19 g/mol

- CAS Number : 81744-13-0

Antibacterial Activity

Research indicates that derivatives of benzisoselenazol, including this compound, demonstrate significant antibacterial properties. Notably, it has been identified as a potent inhibitor of urease enzymes from pathogenic bacteria such as Helicobacter pylori and Sporosarcina pasteurii. The most active form displayed inhibition constants (Ki) of 2.11 nM and 226 nM against these enzymes respectively, marking it as one of the most effective low-molecular-weight urease inhibitors reported to date .

Anti-inflammatory Properties

The compound has shown promising results in preclinical models for its anti-inflammatory effects. In studies involving rats, it was found to inhibit edema formation significantly. The following table summarizes the edema inhibition results:

| Dose (mg/kg) | Inhibitory Effect (%) |

|---|---|

| 0.1 | -1 |

| 1.0 | -57 |

| 10 | -40 |

This indicates a dose-dependent response where higher doses lead to greater inhibition of inflammation .

Anticancer Activity

In addition to its antibacterial and anti-inflammatory effects, 1,2-benzisoselenazol-3(2H)-one has been investigated for its antiproliferative activity. In animal models with induced tumors, the compound demonstrated a reduction in tumor weight:

| Dose (mg/kg) | Decrease in Granuloma Weight (%) |

|---|---|

| 0.1 | -22 |

| 1 | -21 |

| 10 | -20 |

These findings suggest its potential utility in cancer therapy .

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways. Its role as a urease inhibitor disrupts the nitrogen metabolism in bacteria, leading to their growth inhibition. Furthermore, its anti-inflammatory effects may involve the suppression of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

In a notable study involving the treatment of rats with induced arthritis, the compound exhibited significant efficacy:

| Treatment Day | Inhibitory Effect (%) |

|---|---|

| Day 7 | -22 |

| Day 14 | -10 |

| Day 17 | -13 |

These results indicate that the compound not only reduces symptoms but may also influence disease progression in chronic inflammatory conditions .

Toxicity Profile

The safety profile of this compound has also been assessed through toxicity studies:

| Species | Dose (mg/kg) | Lethality (%) |

|---|---|---|

| Rats | 4,600 | 0 |

| Mice | >2,150 | 0 |

The high doses administered did not result in lethality for either species, suggesting a favorable safety margin for further development .

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,2-benzoselenazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NOSe/c15-14(16,17)9-5-7-10(8-6-9)18-13(19)11-3-1-2-4-12(11)20-18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPJPLIQFUNNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NOSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231333 | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81744-13-0 | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081744130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.